![molecular formula C16H13NO4 B2807824 4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol CAS No. 879768-17-9](/img/structure/B2807824.png)
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol
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Description
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol, also known as MIBD, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the areas of cancer treatment and neuroprotection.
Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol and similar compounds have been studied for their molecular aggregation properties in various solvents. For instance, Matwijczuk et al. (2016) investigated the spectroscopic behavior of similar compounds in organic solvents, revealing insights into their fluorescence emission spectra and the impact of molecular aggregation processes induced by alkyl substituent structures (Matwijczuk et al., 2016).
Synthesis and Structural Analysis
Research focused on the synthesis and structural analysis of similar isoxazole derivatives has been conducted. Long et al. (2019) synthesized and characterized an isoxazole derivative using spectroscopy and X-ray diffraction, offering insights into the molecular structure of such compounds (Long et al., 2019).
Biological Activities and Antiproliferative Properties
Isoxazole derivatives have been explored for their potential biological activities, including antibacterial and antiproliferative effects. For instance, Juneja et al. (2013) reported on the synthesis and antibacterial screening of novel bis-isoxazolyl/pyrazolyl-1,3-diols, providing insights into their structure-activity relationships (Juneja et al., 2013). Additionally, Karpińka et al. (2011) developed new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their cytotoxic activity against human cancer cell lines (Karpińka et al., 2011).
Chemical Properties and Reactions
The chemical properties and reactions of similar compounds have been a subject of study. For example, Nishio (1993) explored the conversion of alcohols into thiols using a one-pot reaction involving a related compound, providing a method for synthesis and isolation of thiols (Nishio, 1993).
Corrosion Inhibition Performance
Yadav et al. (2013) investigated benzimidazole derivatives, including 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, for their corrosion inhibition performance on mild steel in HCl solution, highlighting their effectiveness and mechanism of action (Yadav et al., 2013).
properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-5-2-10(3-6-12)14-9-17-21-16(14)13-7-4-11(18)8-15(13)19/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPHLVGHWHKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
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